

synthesis of methyl orange from N,N-dimethylaniline and sulfanilic acid.

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Compound of Interest

Compound Name: *N,N*-dimethylaniline;sulfuric acid

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Application Note & Protocol: Synthesis of Methyl Orange

Abstract

This document provides a detailed protocol for the synthesis of methyl orange, an important azo dye and pH indicator. The synthesis is achieved through a two-step process involving the diazotization of sulfanilic acid followed by an azo coupling reaction with N,N-dimethylaniline.[1][2][3] This application note includes comprehensive experimental procedures, tables of reagents and reaction parameters, safety guidelines, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and safe execution.

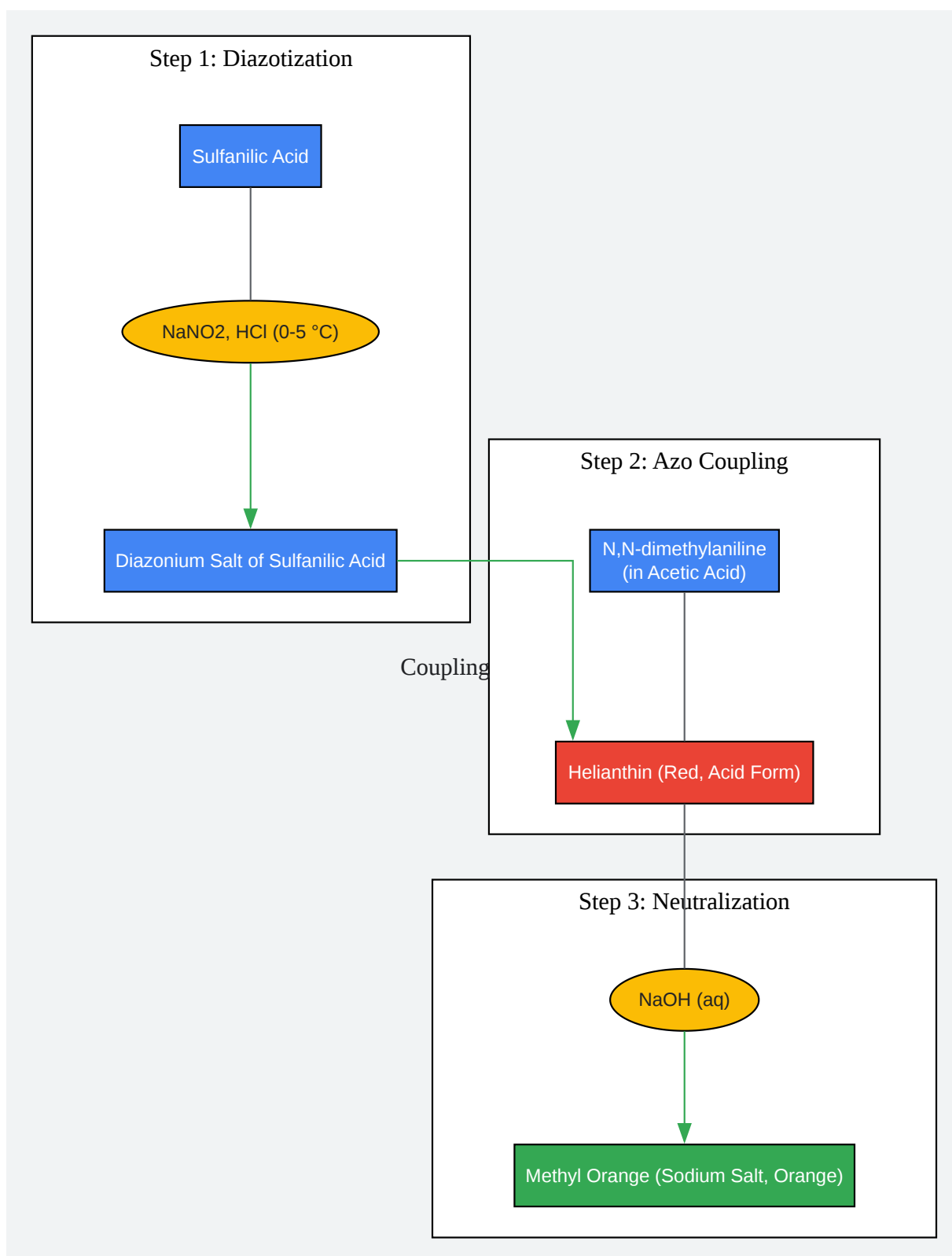
Introduction

Methyl orange is a well-known acid-base indicator that changes color from red in acidic solutions (pH below 3.1) to yellow in basic solutions (pH above 4.4).[4] Its synthesis is a classic example of an electrophilic aromatic substitution reaction.[5][6] The process begins with the formation of a diazonium salt from sulfanilic acid.[7] This is achieved by reacting sulfanilic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.[8][9] The resulting diazonium salt is a reactive electrophile that is then coupled with the electron-rich aromatic compound, N,N-dimethylaniline, to form the azo dye.[5][6] The final product is the sodium salt of the dye, which is orange in color.

Chemical Reaction

The overall reaction is as follows:

- **Diazotization:** Sulfanilic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- **Azo Coupling:** The diazonium salt reacts with N,N-dimethylaniline in a slightly acidic solution to form Helianthin (the acidic, red form of methyl orange).
- **Neutralization:** Addition of a base like sodium hydroxide converts Helianthin to its sodium salt, methyl orange (orange form).^[7]



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Caption: Reaction pathway for the synthesis of methyl orange.

Materials and Reagents

| Reagent | Formula | Molar Mass (g/mol) | Quantity (Example) | Purpose |
|------------------------------|---|--------------------|-----------------------|--------------------------------------|
| Sulfanilic acid | $\text{C}_6\text{H}_7\text{NO}_3\text{S}$ | 173.19 | 5.5 g (0.032 mol) | Starting amine |
| Sodium carbonate (anhydrous) | Na_2CO_3 | 105.99 | 1.5 g (0.015 mol) | Base to dissolve sulfanilic acid |
| Sodium nitrite | NaNO_2 | 69.00 | 2.0 g (0.029 mol) | Diazotizing agent |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~7 mL (6M solution) | Acid for diazotization |
| N,N-dimethylaniline | $\text{C}_8\text{H}_{11}\text{N}$ | 121.18 | 3.0 mL (0.024 mol) | Coupling agent |
| Glacial acetic acid | CH_3COOH | 60.05 | 1.5 mL | Solvent for N,N-dimethylaniline |
| Sodium hydroxide | NaOH | 40.00 | ~20 mL (20% solution) | Neutralization |
| Sodium chloride | NaCl | 58.44 | 5.0 g | To aid precipitation ("salting out") |
| Water | H_2O | 18.02 | As needed | Solvent |
| Ice | H_2O (s) | 18.02 | As needed | Cooling |

Note: Quantities are based on representative literature procedures and may be scaled as needed.[\[8\]](#)[\[9\]](#)

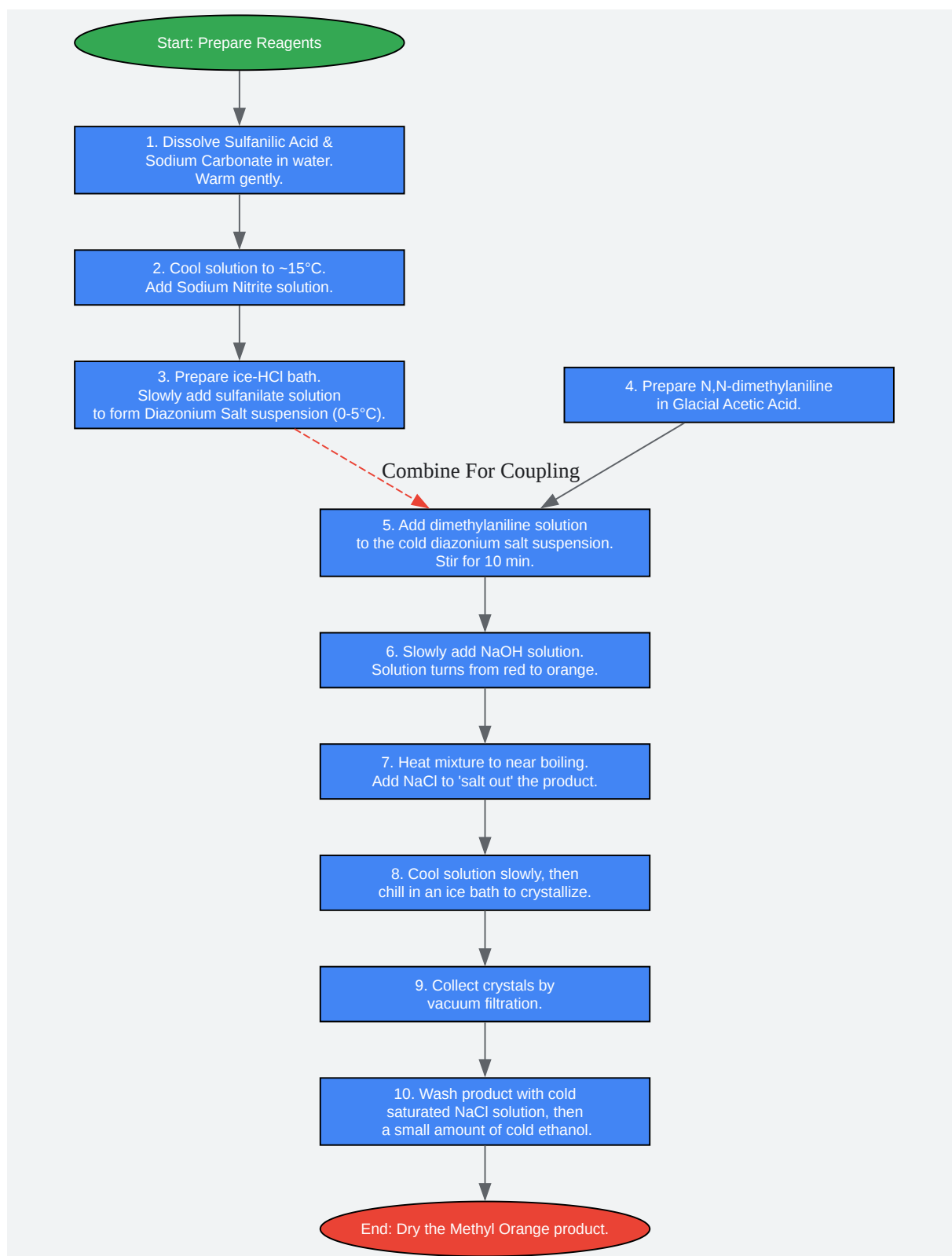
Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Substance | Hazard | Precaution |
|---------------------|---|--|
| N,N-dimethylaniline | Toxic, suspected carcinogen, combustible.[8] | Avoid inhalation and skin contact.[10] Wear gloves and safety glasses. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care. Wear acid-resistant gloves and eye protection. |
| Sodium Hydroxide | Corrosive, causes severe burns. | Avoid contact with skin and eyes. |
| Methyl Orange | Toxic if swallowed.[11][12] | Do not ingest. Wash hands thoroughly after handling.[11][13] |
| Diazonium Salts | Potentially explosive when dry. | Do not isolate the diazonium salt. Keep it in a cold aqueous solution at all times.[2] |

General PPE: Long-sleeve lab coat, safety goggles or face shield, and nitrile gloves are mandatory.[1][10][14]

Experimental Protocol



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Caption: Experimental workflow for the synthesis of methyl orange.

Part A: Preparation of the Diazonium Salt of Sulfanilic Acid

- In a 250 mL Erlenmeyer flask, combine 5.5 g of sulfanilic acid, 1.5 g of anhydrous sodium carbonate, and 50 mL of water.[8]
- Warm the mixture gently (50-60 °C) with stirring until all solids dissolve, forming a clear solution.[8]
- Cool the solution to about 15 °C in a water bath. Add a solution of 2.0 g of sodium nitrite in 5 mL of water and stir until dissolved.
- In a separate 400 mL beaker, place approximately 40 g of crushed ice and add 7 mL of 6M hydrochloric acid.[2]
- Slowly add the sulfanilate solution from step 3 to the ice-acid mixture in a fine stream with continuous, vigorous stirring. The temperature must be maintained below 10 °C, ideally between 0-5 °C.[8]
- A fine, white or bluish-green precipitate of the diazonium salt will form.[2][5] Keep this suspension in the ice bath for the next step. Do not filter.

Part B: Azo Coupling Reaction

- In a small test tube or beaker, dissolve 3.0 mL of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.[8][9]
- With vigorous stirring, add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension prepared in Part A.
- Allow the mixture to stand in the ice bath for 10 minutes, stirring occasionally. A dull, reddish-purple solid, the acid form of methyl orange (Helianthin), will begin to separate.[2][9]
- Slowly add 20 mL of a 20% sodium hydroxide solution to the mixture with constant stirring.[8][9] The addition should be gradual to control the exothermic reaction. The mixture will turn to a uniform orange color as the sodium salt of methyl orange precipitates.[9]

Part C: Isolation and Purification

- Heat the reaction mixture to near boiling. This will dissolve the fine precipitate.[9]
- Add 5 g of sodium chloride (NaCl) to the hot solution and continue heating until it has completely dissolved. This process, known as "salting out," reduces the solubility of the methyl orange in the aqueous solution.[8][9]
- Allow the mixture to cool slowly to room temperature, then place it in an ice-water bath to complete crystallization.[2]
- Collect the precipitated methyl orange crystals by vacuum filtration using a Büchner funnel. [2][15]
- Wash the crystals on the filter paper with a small amount of cold, saturated NaCl solution, followed by a small amount of cold ethanol to facilitate drying.[8]
- Dry the product thoroughly on the funnel by drawing air through it. The final product should be a golden-orange crystalline powder.

Characterization

The synthesized methyl orange can be characterized by its color change properties. Dissolve a small amount of the product in water. Add a few drops of dilute HCl; the solution should turn red. Add dilute NaOH until the solution is basic; the color should revert to yellow-orange.

Note: Do not attempt to determine the melting point of methyl orange, as it decomposes upon heating above 200 °C.[2]

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